REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([N:15]2[N:19]=[N:18][CH:17]=[N:16]2)[CH2:10][CH2:11][N:12](C)[CH3:13])[CH:5]=[CH:6][C:7]=1[Cl:8].C(OC(Cl)=O)C.C([O-])(O)=O.[Na+].[OH-].[K+]>C(Cl)(Cl)Cl.O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([N:15]2[N:19]=[N:18][CH:17]=[N:16]2)[CH2:10][CH2:11][NH:12][CH3:13])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3,4.5|
|
Name
|
[3-(3,4-Dichloro-phenyl)-3-tetrazol-2-yl-propyl]-dimethyl-amine
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CCN(C)C)N1N=CN=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this solution was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After that, chloroform was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
WASH
|
Details
|
this organic layer was washed with water 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 days
|
Duration
|
3 d
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and methanol
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CCNC)N1N=CN=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |